REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([Cl:13])[CH:3]=1.[CH3:14][O:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][NH2:21])=[CH:18][CH:17]=1>CS(C)=O>[Cl:13][C:4]1[CH:3]=[C:2]([NH:21][CH2:20][C:19]2[CH:22]=[CH:23][C:16]([O:15][CH3:14])=[CH:17][CH:18]=2)[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC=C1C(=O)OCC)Cl
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN)C=C1
|
Name
|
TEA
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Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
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Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
Add EtOAc, wash with water (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (1×), dry the organics over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)OCC)C(=C1)NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |